molecular formula C16H15N5OS B2587566 (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035036-54-3

(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2587566
CAS No.: 2035036-54-3
M. Wt: 325.39
InChI Key: SRXCPPNMRYMVFH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N5OS and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis of Functionalized Compounds : The research demonstrates the regioselective synthesis of functionalized 3,4’-bis-(pyrazolyl)ketones, leveraging the reactivity of related enaminones and enaminone esters to synthesize diverse pyrazole derivatives. These compounds are significant for their potential in various chemical transformations and as intermediates in pharmaceutical synthesis (Hassaneen & Shawali, 2013).
  • Crystal Structure Determination : The crystal structure of a closely related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was elucidated to understand its molecular configuration, which is vital for the design of molecules with desired physical and chemical properties (Kariuki et al., 2022).

Biological Applications

  • Inhibition of Ethylene Biosynthesis : Research into pyrazinamide and its derivatives, including compounds with structural similarities to the query chemical, has shown promise in inhibiting ethylene biosynthesis in plants. This application is significant in agriculture, particularly for extending the shelf life of fruits and flowers by delaying ripening and senescence processes (Sun et al., 2017).

Antimicrobial Activity

  • Synthesis and Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study highlights the potential of these derivatives in the development of novel anticancer therapies (Hassan, Hafez, & Osman, 2014).

Material Science

  • Hydrophobically Associating Polyacrylamide for Enhanced Oil Recovery : A novel acrylamide-based copolymer functionalized with imidazoline derivative and sulfonate showed excellent properties for enhanced oil recovery, including thickening property, shear stability, and salt tolerance. This research underlines the potential application of such compounds in improving the efficiency of oil extraction processes (Gou et al., 2015).

Properties

IUPAC Name

(E)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-16(4-3-13-2-1-11-23-13)19-8-10-21-9-5-14(20-21)15-12-17-6-7-18-15/h1-7,9,11-12H,8,10H2,(H,19,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXCPPNMRYMVFH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.